1-Butoxy-2-methylbutane

Übersicht

Beschreibung

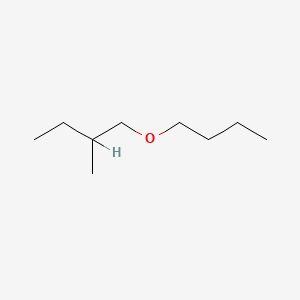

1-Butoxy-2-methylbutane is an organic compound with the molecular formula C9H20O . It is a colorless liquid with a density of 0.774 g/cm³ and a boiling point of 73.4-74.3°C at 50 Torr . This compound is primarily used in organic synthesis and as a solvent due to its unique chemical properties.

Vorbereitungsmethoden

1-Butoxy-2-methylbutane can be synthesized through the Williamson Ether Synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide under nucleophilic substitution (SN2) conditions . The reaction typically uses sodium or potassium hydride as a base to generate the alkoxide ion from the corresponding alcohol. The reaction conditions are mild, and the process is highly efficient for producing ethers.

Analyse Chemischer Reaktionen

1-Butoxy-2-methylbutane undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the ether into corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions are less common for ethers but can occur under specific conditions using reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-2-methylbutane is utilized in various scientific research applications:

Organic Synthesis: It serves as a solvent and reagent in the synthesis of complex organic molecules.

Reagent: It is employed in various chemical reactions to produce other organic compounds.

Wirkmechanismus

The mechanism of action of 1-Butoxy-2-methylbutane primarily involves its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of reactants and intermediates, thereby enhancing the reaction rates and yields. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Butoxy-2-methylbutane can be compared with other similar ethers, such as:

Diethyl Ether: A common solvent with a lower boiling point and higher volatility.

Tetrahydrofuran (THF): A cyclic ether with higher polarity and better solubility for polar compounds.

1-Butoxy-2-methylpropane: A structural isomer with similar properties but different reactivity due to the position of the butoxy group.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.

Biologische Aktivität

1-Butoxy-2-methylbutane, with the chemical formula and CAS number 62238-03-3, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and potential therapeutic applications.

This compound is characterized by its structural formula which includes a butoxy group attached to a methylbutane backbone. Its molecular weight is approximately 144.25 g/mol, and it exhibits moderate lipophilicity with a logP value of 2.85, indicating its potential for bioaccumulation in biological systems .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Antimicrobial Activity

Some studies suggest that compounds with similar structures may exhibit antimicrobial properties. For instance, metabolites from certain bacterial strains have shown potent effects against drug-resistant bacteria . Although direct studies on this compound are lacking, its structural similarity to known antimicrobial agents implies potential activity worth investigating.

3. Environmental Impact

The compound's potential environmental effects have also been noted. Its classification indicates that it may pose risks to aquatic environments if released in significant quantities, aligning with findings on other hydrocarbons that can disrupt ecological balance .

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on the biological activity of this compound itself; however, insights can be drawn from related compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| 2-Methylbutane | CNS depressant at high doses | |

| Ethylhexyl alcohol | Antimicrobial properties against Gram-positive bacteria | |

| Butanol | Potential for organ toxicity |

These findings suggest a need for further research specifically targeting this compound to elucidate its biological profile.

Eigenschaften

IUPAC Name |

1-butoxy-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-7-10-8-9(3)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMWZZHCGSIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337878 | |

| Record name | 1-Butoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62238-03-3 | |

| Record name | 1-Butoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.